molecular formula C23H16ClN3O4 B4961786 (5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one

(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one

Cat. No.: B4961786
M. Wt: 433.8 g/mol
InChI Key: QTQVLRJJQJARAP-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one is a synthetic organic compound that belongs to the class of imidazolones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a nitrophenyl group attached to an imidazolone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c1-31-19-12-10-18(11-13-19)26-22(15-6-8-17(24)9-7-15)25-20(23(26)28)14-16-4-2-3-5-21(16)27(29)30/h2-14H,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQVLRJJQJARAP-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC(=CC3=CC=CC=C3[N+](=O)[O-])C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 2-nitrobenzaldehyde with an imidazolone precursor under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazolones with various functional groups.

Scientific Research Applications

(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]imidazol-4-one is unique due to its specific combination of functional groups and its potential biological activities. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has broader applications in scientific research and medicine. Additionally, its structure allows for various chemical modifications, making it a versatile compound for synthetic chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.